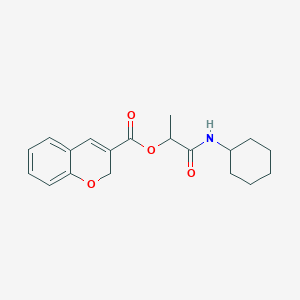
(E)-3-Fluoro-2-methylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Fluoro-2-methylacrylic acid is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a carboxylic acid group attached to an acrylic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Fluoro-2-methylacrylic acid typically involves the fluorination of a suitable precursor, such as 2-methylacrylic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Fluoro-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-3-Fluoro-2-methylacrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-Fluoro-2-methylacrylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroacrylic acid: Lacks the methyl group, resulting in different reactivity and properties.
2-Methylacrylic acid: Lacks the fluorine atom, affecting its chemical behavior and applications.
3-Chloro-2-methylacrylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.
Uniqueness
(E)-3-Fluoro-2-methylacrylic acid is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C4H5FO2 |
|---|---|
Poids moléculaire |
104.08 g/mol |
Nom IUPAC |
(E)-3-fluoro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5FO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
Clé InChI |
PWRRNECAYDKCHZ-NSCUHMNNSA-N |
SMILES isomérique |
C/C(=C\F)/C(=O)O |
SMILES canonique |
CC(=CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



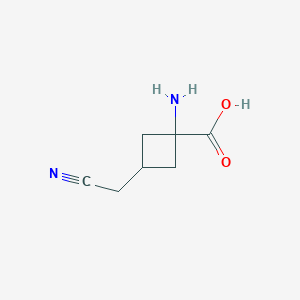
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
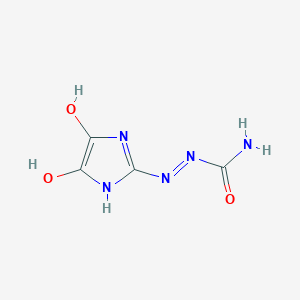
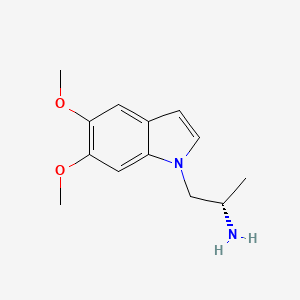
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
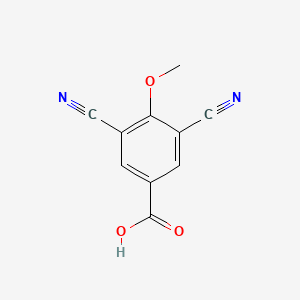
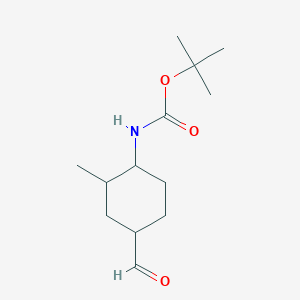
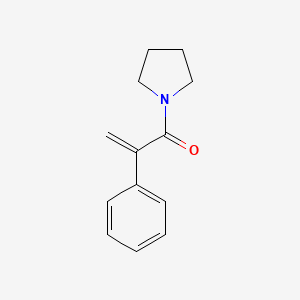

![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)

